molecular formula C18H20N2O2 B5726358 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE

Cat. No.: B5726358
M. Wt: 296.4 g/mol
InChI Key: GLPRBOXOLNQCGC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is an organic compound characterized by its unique structure, which includes an amino group attached to a 4-methylphenyl ring and a phenylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE typically involves the reaction of 4-methylphenylamine with 4-phenylbutanoic acid under specific conditions. One common method is the Schiff base formation, where the amine reacts with an aldehyde or ketone to form an imine, followed by reduction to yield the desired compound . The reaction conditions often include the use of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction kinetics and conditions, allowing for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industrial applications, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-PHENYLBUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-10-12-16(13-11-14)18(19)20-22-17(21)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRBOXOLNQCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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